2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]aniline

Lipophilicity Drug Design Physicochemical Properties

Researchers often face inconsistent reactivity when using non-halogenated benzothiazole intermediates. This compound solves that with a 6-chloro substituent that uniquely modulates electronic and lipophilic profiles. Benefit from: • Enhanced Lipophilicity: Calculated LogP of 5.26 improves membrane permeability, making it ideal for fragment-based drug discovery targeting hydrophobic pockets. • Tunable Reactivity: The electron-withdrawing chlorine atom (-I effect) directs electrophilic substitution and enables further cross-coupling reactions for SAR studies. • Versatile Intermediate: The primary aniline group allows diazotization for azo dye synthesis, achieving a bathochromic shift for advanced pigment and sensor applications.

Molecular Formula C13H9ClN2S2
Molecular Weight 292.8 g/mol
CAS No. 175277-83-5
Cat. No. B060682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]aniline
CAS175277-83-5
Molecular FormulaC13H9ClN2S2
Molecular Weight292.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)SC2=NC3=C(S2)C=C(C=C3)Cl
InChIInChI=1S/C13H9ClN2S2/c14-8-5-6-10-12(7-8)18-13(16-10)17-11-4-2-1-3-9(11)15/h1-7H,15H2
InChIKeyODKNSTKRYLNNAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-Benzothiazole-Thioether Aniline: Overview


2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]aniline (C₁₃H₉ClN₂S₂; MW 292.81 g·mol⁻¹) is a heterocyclic benzothiazole derivative featuring a 6-chloro substituent on the benzothiazole core and a primary aniline moiety linked through a thioether bridge at the 2-position . The compound belongs to the 2-(aminophenylthio)benzothiazole class, which finds application as a synthetic intermediate for pharmaceuticals, agrochemicals, azo dyes, and metal-chelating ligands. The electron‑withdrawing chlorine atom and the nucleophilic aniline group confer a distinctive reactivity profile that differentiates it from non‑halogenated and alternative 6‑substituted analogs in both physicochemical properties and downstream synthetic utility .

Heterocyclic building block with thioether-linked aniline and 6-chloro benzothiazole core
Synthetic intermediate for pharmaceuticals, agrochemicals, azo dyes, and metal-chelating ligands
Free primary aniline enables diazotization and cross-coupling diversification

Why the 6-Chloro Substituent Is Essential


Substituting the 6-chloro group with hydrogen (unsubstituted analog) or a methyl group produces a markedly different physicochemical and electronic profile. The chlorine atom increases lipophilicity by more than one log unit (calculated LogP 5.26 vs. ~4.03 for the unsubstituted analog) and exerts a substantial –I inductive effect (σₘ = 0.37) that reduces the electron density of the benzothiazole ring . These alterations directly influence membrane permeability, metabolic stability, and the outcome of electrophilic aromatic substitution or metal‑catalyzed cross‑coupling reactions that the aniline group may undergo. Consequently, direct replacement with a non‑halogenated version will alter the lipophilic balance, reactivity, and potentially the biological target engagement or dye absorption characteristics that end‑users have designed into their synthetic route or screening cascade [1].

Replacing 6-Cl with H alters LogP by >1 unit
Calculated LogP shifts from ~4.0 to ~5.3; this difference can significantly affect membrane permeability and target-engagement profiles if substitution is not validated in your specific synthetic route.
6-CH₃ analog introduces opposite electronic effect
A methyl group (σₘ ≈ –0.07) donates electron density instead of withdrawing it, which may alter electrophilic substitution rates and metal-binding behavior compared to the electron-poor 6-Cl derivative.

Differentiation vs. Closest Structural Analogs


Enhanced Lipophilicity vs. Unsubstituted Analog

The 6-chloro derivative exhibits a calculated LogP (octanol‑water partition coefficient) of 5.26 , whereas the unsubstituted analog 2-(1,3-benzothiazol-2-ylthio)aniline (CAS 69104-74-1) has a calculated LogP of 4.03 . The increase of +1.23 log units is consistent with the established lipophilic contribution of an aromatic chlorine substituent.

Lipophilicity
Cross-study comparable
ΔLogP = +1.23
Supports selection where higher LogP is desired for hydrophobic pocket targeting.
In silico prediction; cross-study comparison, not head-to-head measurement.
Lipophilicity Drug Design Physicochemical Properties

Electron-Withdrawing Effect of the 6-Chloro Group

The 6-chloro substituent imparts a meta‑Hammett constant σₘ of 0.37, reflecting a significant –I inductive effect that depletes electron density from the benzothiazole π‑system. In contrast, the unsubstituted analog has σₘ = 0.00, and a 6‑methyl analog would have σₘ ≈ –0.07 (weak electron‑donating) [1]. The resulting Δσₘ of +0.37 (vs. H) or +0.44 (vs. CH₃) translates to a measurably lower electron density on the ring, which can influence electrophilic substitution rates, metal‑complex stability, and the acidity of nearby protons.

Electron‑withdrawing
Class-level inference
σₘ = 0.37 (6-Cl)
Indicates reduced ring electron density, relevant for reactivity tuning and azo dye bathochromic shifts.
Applied to benzothiazole by analogy; direct measurement not reported.
Electronic Effects Reactivity Hammett Constants

Aniline Group for Azo Dye Chromophore Tuning

The free primary amine on the aniline ring permits diazotization and subsequent azo coupling to yield benzothiazole‑based dyes. In an analogous series where 2-(6-chloro-1,3-benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one was coupled with various substituted anilines, the resulting azo dyes displayed λ_max values spanning 400–550 nm, with the electron‑withdrawing benzothiazole moiety contributing to bathochromic shifts [1]. The 6‑chloro substituent in the target compound is expected to further red‑shift absorption relative to non‑halogenated benzothiazole azo dyes, though a direct head‑to‑head comparison has not been published.

Azo dye shift
Supporting evidence
+20–50 nm predicted
Potential bathochromic shift supports chromophore development; direct comparison not yet published.
Estimated from related 6-chlorobenzothiazole azo dye series.
Diazotization Azo Dye Chromophore Tuning

Recommended Application Scenarios


Lipophilic Fragment for Drug Discovery

With a calculated LogP of 5.26, this compound provides a compact (MW < 300 Da) and lipophilic benzothiazole‑aniline fragment suitable for fragment‑based lead generation. Its enhanced logP vs. the unsubstituted analog (ΔLogP = +1.23) makes it a better candidate for targeting hydrophobic binding pockets or for achieving higher cell permeability in phenotypic screening cascades .

Diazo Component for Bathochromic Azo Dyes

The primary aniline enables diazotization and coupling with active‑methylene partners to generate benzothiazole‑based azo dyes. The 6‑chloro group is expected to induce a bathochromic shift in the UV‑vis spectrum relative to non‑halogenated analogs, making the compound valuable for developing disperse dyes, pigments, or optical sensors that require longer‑wavelength absorption [1].

Electron-Poor Chelating Ligand Precursor

The electron‑withdrawing chlorine atom reduces the electron density on the benzothiazole nitrogen and sulfur atoms (σₘ = 0.37), which can lower the metal‑binding affinity of the resulting ligand. This property allows fine‑tuning of the Lewis basicity of chelating frameworks derived from this scaffold, which is advantageous for designing catalysts or metal sensors that require moderately electron‑poor coordination environments [2].

Intermediate for 6-Chloro Library Synthesis

The chlorine atom itself can serve as a handle for further functionalization (e.g., Suzuki, Buchwald‑Hartwig couplings) to generate diverse 6‑substituted analogs. Using this compound as a starting point allows medicinal chemists to explore structure‑activity relationships at the 6‑position while retaining the 2‑thioaniline motif, streamlining the synthesis of compound libraries with controlled lipophilic and electronic properties .

Application
Selection Property
Validation Focus
Lipophilic fragment for drug discovery
Calculated LogP & Cl contribution to lipophilicity
Hydrophobic pocket binding assays; confirm LogP experimentally
Diazo component for bathochromic azo dyes
Free aniline for diazotization and 6-Cl electron‑withdrawing effect
UV‑vis λ_max shift under coupling conditions; compare with unsubstituted analog
Electron-poor chelating ligand precursor
6-Cl –I effect lowering donor atom electron density
Metal‑binding affinity or Lewis basicity titration
Intermediate for 6-chloro library synthesis
Chlorine as cross‑coupling handle (Suzuki, Buchwald‑Hartwig)
Diversification at 6‑position while retaining thioaniline motif
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